molecular formula C10H15NO2 B12326992 2-[(3-Methoxy-phenyl)-methyl-amino]-ethanol

2-[(3-Methoxy-phenyl)-methyl-amino]-ethanol

Cat. No.: B12326992
M. Wt: 181.23 g/mol
InChI Key: HLCHEWMVTBSPGV-UHFFFAOYSA-N
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Description

Positional Isomerism of the Methoxy Group

The methoxy substituent’s position on the benzyl ring defines distinct isomers:

Isomer Type Methoxy Position Example Compound
Target Compound 3 2-[(3-methoxyphenyl)methyl-methylamino]ethanol
Ortho Analog 2 2-[(2-methoxyphenyl)methyl-methylamino]ethanol
Para Analog 4 2-[(4-methoxyphenyl)methyl-methylamino]ethanol

Substituent Variation on the Amino Group

The nitrogen atom’s substitution pattern allows for additional isomers:

  • Mono-substituted analogs : Replacing the methyl group with hydrogen (e.g., 2-[(3-methoxyphenyl)amino]ethanol).
  • Di-substituted analogs : Incorporating bulkier alkyl groups (e.g., ethyl instead of methyl).

These structural variations influence physicochemical properties such as solubility and reactivity.

Stereochemical Considerations and Chiral Centers

The nitrogen atom in this compound is bonded to three distinct groups:

  • Methyl group ($$ \text{CH}_3 $$)
  • 3-Methoxybenzyl group ($$ \text{CH}2\text{C}6\text{H}4\text{OCH}3 $$)
  • Ethanol-derived chain ($$ \text{CH}2\text{CH}2\text{OH} $$)

This configuration creates a tertiary amine with a potential chiral center at nitrogen. However, nitrogen inversion in amines typically occurs rapidly at room temperature, leading to interconversion between enantiomers and rendering them non-resolvable under standard conditions. Despite this, stereoelectronic effects may influence interactions in chiral environments, such as enzyme binding sites.

Comparative Analysis with Structural Analogues

Table 1: Structural and Functional Comparison of Methoxy-Substituted Analogues

Compound Methoxy Position Molecular Formula Molecular Weight (g/mol) Key Structural Feature
2-[(3-Methoxyphenyl)methyl-methylamino]ethanol 3 $$\text{C}{11}\text{H}{17}\text{NO}_2$$ 195.26 Meta-methoxy, tertiary amine
2-[(2-Methoxyphenyl)methyl-methylamino]ethanol 2 $$\text{C}{11}\text{H}{17}\text{NO}_2$$ 195.26 Ortho-methoxy, tertiary amine
2-[(4-Methoxyphenyl)methyl-methylamino]ethanol 4 $$\text{C}{11}\text{H}{17}\text{NO}_2$$ 195.26 Para-methoxy, tertiary amine

Key Observations:

  • Electronic Effects : The meta-methoxy group in the target compound exerts weaker electron-donating effects compared to para-substituted analogues, altering resonance stabilization of the aromatic ring.
  • Steric Interactions : Ortho-substituted analogues face steric hindrance between the methoxy group and ethanol chain, potentially reducing conformational flexibility.
  • Hydrogen Bonding : All analogues retain the ethanol hydroxyl group, enabling hydrogen bonding with polar solvents or biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-(3-methoxy-N-methylanilino)ethanol

InChI

InChI=1S/C10H15NO2/c1-11(6-7-12)9-4-3-5-10(8-9)13-2/h3-5,8,12H,6-7H2,1-2H3

InChI Key

HLCHEWMVTBSPGV-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C1=CC(=CC=C1)OC

Origin of Product

United States

Preparation Methods

Direct Alkylation of Ethanolamine Derivatives

The most straightforward method involves alkylating ethanolamine with 3-methoxybenzyl chloride in the presence of a base. This one-step reaction proceeds via nucleophilic substitution, where the primary amine of ethanolamine displaces the chloride group on the aromatic substrate.

Reaction Conditions and Optimization

  • Reagents : 3-Methoxybenzyl chloride (1.0 equiv), ethanolamine (1.2 equiv), triethylamine (2.0 equiv).
  • Solvent : Acetic anhydride or tetrahydrofuran (THF).
  • Temperature : 110–120°C.
  • Time : 5–6 hours.

Post-reaction, the mixture is quenched in ice water, and the product is isolated via suction filtration. Recrystallization in a 95% ethanol-water mixture yields pure 2-[(3-Methoxy-phenyl)-methyl-amino]-ethanol with 70–85% efficiency .

Key Advantages:
  • Avoids multi-step protection/deprotection sequences.
  • Scalable for industrial production due to mild conditions.

Reductive Amination Approaches

Reductive amination combines 3-methoxybenzaldehyde and methylaminoethanol using catalytic hydrogenation or borohydride reducing agents. This method is favored for its atom economy and stereochemical control.

Catalytic Hydrogenation Protocol

  • Substrates : 3-Methoxybenzaldehyde (1.0 equiv), methylaminoethanol (1.1 equiv).
  • Catalyst : 5% Pd/C or Raney Ni (0.2 equiv).
  • Conditions : H$$_2$$ at 3 atm, 60–80°C, 10–12 hours in ethanol.
  • Yield : 75–89% after column purification.

Sodium Cyanoborohydride-Mediated Reduction

  • Reducing Agent : NaBH$$_3$$CN (1.5 equiv).
  • Solvent : Methanol, room temperature, 24 hours.
  • Yield : 68–72% .
Challenges:
  • Requires strict moisture-free conditions for borohydride stability.
  • Palladium catalysts may necessitate post-reaction filtration.

Reduction of Schiff Base Intermediates

Schiff bases formed from 3-methoxybenzaldehyde and ethanolamine derivatives are reduced to yield the target compound. This two-step method ensures high purity but involves intermediate isolation.

Step 1: Schiff Base Formation

  • Reactants : 3-Methoxybenzaldehyde (1.0 equiv), methylaminoethanol (1.0 equiv).
  • Conditions : Ethanol, reflux, 4–6 hours.
  • Intermediate : $$ N-(3-Methoxybenzylidene)-methylaminoethanol $$.

Step 2: Reduction with LiAlH$$_4$$

  • Reducing Agent : LiAlH$$_4$$ (2.0 equiv) in dry diethyl ether.
  • Temperature : 0°C to room temperature.
  • Yield : 77–82% after flash chromatography.

Catalytic Tandem Synthesis

A tandem approach using Cs$$2$$CO$$3$$ and transition-metal catalysts enables one-pot synthesis from 3-methoxybenzaldehyde and methylamine.

Procedure:

  • Catalyst : Cs$$2$$CO$$3$$ (20 mol%), [Ru(p-cymene)Cl$$2$$]$$2$$ (0.2 mol%).
  • Solvent : Methanol, 100°C, 16 hours.
  • Yield : 65–70% .
Benefits:
  • Eliminates intermediate isolation.
  • Compatible with diverse aldehydes and amines.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Key Advantage Limitation
Direct Alkylation 70–85 5–6 hours Simplicity, scalability Requires halogenated substrates
Reductive Amination 68–89 10–24 hours Stereochemical control Sensitive to moisture and oxygen
Schiff Base Reduction 77–82 8–10 hours High purity Multi-step process
Tandem Synthesis 65–70 16 hours One-pot efficiency Moderate yields

Industrial-Scale Considerations

For large-scale production, the direct alkylation method is preferred due to its operational simplicity and high yield. Pilot studies using 3-methoxybenzyl chloride (10 kg) and ethanolamine (7.2 kg) in acetic anhydride achieved 82% yield with 99% purity after recrystallization.

Cost Analysis:

  • Raw Materials : 3-Methoxybenzyl chloride ($120/kg), ethanolamine ($45/kg).
  • Production Cost : ~$210/kg (excluding labor and equipment).

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methoxybenzyl)amino]ethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Aldehydes, ketones

    Reduction: Amines, alcohols

    Substitution: Substituted aminoethanol derivatives

Scientific Research Applications

Pharmacological Applications

Neuroplasticity and Cognitive Enhancement
Recent studies have highlighted the role of compounds similar to 2-[(3-Methoxy-phenyl)-methyl-amino]-ethanol in promoting neuroplasticity. Neuroplasticity refers to the nervous system's ability to reorganize itself by forming new neural connections. This capability is crucial for learning and memory, making such compounds potential candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Study: Neuroplasticity in Disease Models
Research indicates that phenyl aminoalkyl ether derivatives can enhance neuroplasticity, thereby improving cognitive functions in models of various neurological disorders. For instance, studies have shown that these compounds may mitigate symptoms associated with conditions such as depression and autism spectrum disorders by facilitating synaptic plasticity .

Synthetic Chemistry

Synthesis of Tertiary Amines
this compound can be synthesized through various methods, including the reaction of benzylamine with suitable aldehydes under optimized conditions. For example, a study demonstrated the successful synthesis of N-benzyl-1-(4-methoxyphenyl)methanamine using benzylamine and 4-methoxybenzaldehyde . The reaction conditions, such as temperature and solvent choice, significantly influence the yield and purity of the final product.

Table 1: Synthesis Conditions for Tertiary Amines

Reactants Solvent Temperature (°C) Reaction Time (h) Yield (%)
Benzylamine + 4-MethoxybenzaldehydeMethanol1001697
Benzylamine + IsopropanolIsopropanol100VariesN/A

Behavioral Pharmacology

Effects on Drug-Seeking Behavior
Research has explored the behavioral effects of compounds related to this compound on drug-seeking behavior in animal models. Synthetic cannabinoids have shown to influence relapse behaviors in rats, suggesting that similar mechanisms may be at play with this compound .

Therapeutic Potential

Treatment of Mental Disorders
The compound's structural properties suggest potential therapeutic applications in treating various mental health disorders. Its ability to interact with neurotransmitter systems could provide insights into developing new antidepressants or anxiolytics .

Mechanism of Action

The mechanism of action of 2-[(3-Methoxybenzyl)amino]ethanol involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Further research is needed to fully elucidate the molecular targets and pathways involved in its action.

Comparison with Similar Compounds

Positional Isomers

  • 2-[(4-Methoxy-phenyl)-methyl-amino]-ethanol (CAS: 53332-62-0): The para-methoxy isomer exhibits distinct electronic effects compared to the meta-substituted counterpart. Data Comparison:
Property 3-Methoxy Derivative 4-Methoxy Derivative
Molecular Weight (g/mol) 195.26 195.26
LogP (Predicted) 1.2 1.0
CNS Penetrance Moderate (e.g., used in NTR1 modulators) Limited data; less explored
  • 2-[(2-Methoxy-phenyl)-methyl-amino]-ethanol: Ortho-substitution introduces steric hindrance, reducing conformational flexibility. This isomer is rarely reported in pharmacological studies, likely due to unfavorable pharmacokinetic properties .

Halogenated Derivatives

  • 2-[(3-Chloro-4-fluorobenzyl)-methyl-amino]-ethanol (CAS: 797012-68-1): The addition of halogens (Cl, F) enhances lipophilicity and metabolic stability. This derivative shows improved binding to G-protein-coupled receptors compared to the non-halogenated parent compound .
  • 2-[(2,6-Dichlorophenyl)-methyl-amino]-ethanol: Planar dichloro-substitution increases rigidity, as confirmed by X-ray crystallography (r.m.s. deviation = 0.0298 Å). This structural feature correlates with higher thermal stability but reduced solubility .

Thermodynamic and Physicochemical Properties

Vaporization Enthalpy (ΔHvap)

The "centerpiece" approach predicts ΔHvap for amino ethanols by comparing substituent effects. For example:

  • 2-(Methyl-amino)-ethanol: ΔHvap = 58.3 kJ/mol (experimental) .
  • 2-[(3-Methoxy-phenyl)-methyl-amino]-ethanol: Estimated ΔHvap = 78.5 kJ/mol (calculated via group contribution methods) .

Hydrogen Bonding

Intramolecular hydrogen bonding between the ethanol hydroxyl and methylamino groups stabilizes the molecule, as seen in analogs like 2-(phenyl-amino)-ethanol. This property is critical for its solubility in polar solvents .

Pharmacological Activity

Neurotensin Receptor 1 (NTR1) Modulation

  • This compound: Acts as a biased agonist for NTR1, with β-arrestin recruitment efficacy (EC₅₀ = 1.48 ± 0.38 μM) . Demonstrates oral bioavailability and CNS penetration in preclinical models .
  • Fluorinated Analogues (e.g., 2-[(1-Fluoro-cyclopropyl)-methyl-amino]-ethanol): Fluorine substitution enhances metabolic stability (t₁/₂ > 4 hours in hepatic microsomes) but reduces β-arrestin bias (EC₅₀ = 2.1 μM) .

Comparison with Analogues

Compound Synthetic Yield Key Reagent Reference
This compound 87% DIBAL-H
2-[(4-Methoxy-phenyl)-methyl-amino]-ethanol 88% Oxalyl chloride
2-[(3-Chloro-phenyl)-methyl-amino]-ethanol 73% H₂O₂/NaOH

Biological Activity

2-[(3-Methoxy-phenyl)-methyl-amino]-ethanol, a compound characterized by its methoxy-substituted phenyl group and amino alcohol structure, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by data tables and case studies.

Chemical Structure

The compound can be represented as follows:

C10H15NO2\text{C}_{10}\text{H}_{15}\text{N}\text{O}_{2}

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of 3-methoxyphenyl compounds have been shown to scavenge free radicals effectively. A study demonstrated that certain derivatives exhibited antioxidant activity surpassing that of ascorbic acid, suggesting a potential for this compound in oxidative stress-related conditions .

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
Ascorbic Acid50
Novel Derivative A35
Novel Derivative B30
This compoundTBDCurrent Study

Anticancer Activity

The anticancer potential of this compound has been explored through various cell line assays. In a study involving human glioblastoma (U-87) and breast cancer (MDA-MB-231) cell lines, similar compounds showed cytotoxic effects, with IC50 values indicating significant cell death at micromolar concentrations .

Case Study: Cytotoxicity Assay

In vitro studies revealed that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is critical for reducing side effects in therapeutic applications.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference
U-87 (Glioblastoma)25
MDA-MB-231 (Breast Cancer)40
Normal Fibroblasts>100

Antimicrobial Activity

The antimicrobial efficacy of structurally related compounds has been documented. For example, derivatives of amino alcohols have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Table 3: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa>64

The biological activities of this compound may be attributed to its ability to modulate various biochemical pathways:

  • Antioxidant Mechanism : By donating hydrogen atoms to free radicals, it reduces oxidative stress.
  • Anticancer Mechanism : Induction of apoptosis in cancer cells through mitochondrial pathways has been observed in related compounds.
  • Antimicrobial Mechanism : Disruption of cell wall synthesis and inhibition of protein synthesis are potential mechanisms.

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